2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a trifluoromethyl-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group. The piperidine and morpholine rings are then incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline
- 1-(3-(Piperidin-4-yl)benzyl)piperidine
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Uniqueness
2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine is unique due to the presence of both the piperidine and morpholine rings, as well as the trifluoromethyl-substituted oxadiazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O3/c15-14(16,17)13-19-18-11(24-13)9-20-6-7-23-10(8-20)12(22)21-4-2-1-3-5-21/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDHSPJDLRKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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